molecular formula C27H23N3O5 B423118 2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE

2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE

Cat. No.: B423118
M. Wt: 469.5g/mol
InChI Key: JDZJPWWEJCVTPP-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a pyrrole ring, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-(1H-pyrrol-1-yl)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxy-5-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, to form the desired product. This step is also performed under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazone linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include 2-methoxy-5-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]benzoic acid.

    Reduction: Products may include 2-methoxy-5-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]amino}hydrazinylidene)methyl]phenyl 4-methoxybenzoate.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the pyrrole ring and hydrazone linkage suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may be optimized to enhance biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The hydrazone linkage and pyrrole ring play crucial roles in these interactions, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]benzoic acid
  • 2-methoxy-5-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]amino}hydrazinylidene)methyl]phenyl 4-methoxybenzoate
  • 2-methoxy-5-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methoxybenzamide

Uniqueness

Compared to similar compounds, 2-METHOXY-5-({(E)-2-[2-(1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)PHENYL 4-METHOXYBENZOATE stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of both methoxy and hydrazone functionalities, along with the pyrrole ring, provides a versatile platform for further chemical modifications and applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H23N3O5/c1-33-21-12-10-20(11-13-21)27(32)35-25-17-19(9-14-24(25)34-2)18-28-29-26(31)22-7-3-4-8-23(22)30-15-5-6-16-30/h3-18H,1-2H3,(H,29,31)/b28-18+

InChI Key

JDZJPWWEJCVTPP-MTDXEUNCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4)OC

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4)OC

Origin of Product

United States

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